molecular formula C25H26N2O4S2 B6569618 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946283-08-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6569618
CAS No.: 946283-08-5
M. Wt: 482.6 g/mol
InChI Key: KBUDTTFJHLOAHU-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a tetrahydronaphthalene sulfonamide group. Its structure includes a benzenesulfonyl moiety at the 1-position of the tetrahydroquinoline ring, which confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S2/c28-32(29,24-14-12-19-7-4-5-8-20(19)18-24)26-22-13-15-25-21(17-22)9-6-16-27(25)33(30,31)23-10-2-1-3-11-23/h1-3,10-15,17-18,26H,4-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUDTTFJHLOAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . For example, cyclization of N-(2-phenylethyl)acetamide under acidic conditions yields 3,4-dihydroquinoline, which is hydrogenated to tetrahydroquinoline.

Benzenesulfonyl Protection

Sulfonylation of the tetrahydroquinoline’s amine group employs benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl. Reaction conditions:

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride)

  • Temperature : 0–5°C (gradually warming to room temperature)

  • Reaction time : 4–6 hours

Nitration and Reduction to 6-Amino Derivative

Introducing the amine at position 6 requires nitration followed by reduction:

  • Nitration : Treat 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline with nitric acid in sulfuric acid at 0°C, favoring para-substitution.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride

Sulfonation of Tetrahydronaphthalene

Direct sulfonation of 5,6,7,8-tetrahydronaphthalene with chlorosulfonic acid introduces the sulfonic acid group at position 2. Conditions:

  • Reagent excess : 1.5 equivalents of ClSO₃H

  • Temperature : 50–60°C

  • Reaction time : 3 hours

Conversion to Sulfonyl Chloride

Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Coupling Reaction to Form the Target Compound

The final step involves reacting 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions:

Reaction Setup :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran

  • Base : Triethylamine (2.5 equivalents)

  • Temperature : 0°C → room temperature

  • Time : 12–18 hours

Workup :

  • Quench with ice-cwater.

  • Extract with organic solvent, dry (Na₂SO₄), and concentrate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Analytical Characterization

Critical quality control steps include:

Analytical MethodExpected Outcome
¹H NMR (400 MHz, CDCl₃)δ 7.8–7.6 (m, aromatic H), 3.2–2.8 (m, CH₂ of tetrahydro groups)
HPLC (C18 column)Retention time: 12.3 min (≥98% purity)
Mass Spectrometry m/z 483.1 [M+H]⁺

Challenges and Optimization Considerations

  • Sulfonamide Stability : Hydrolytic degradation under acidic/basic conditions necessitates pH-controlled environments.

  • Byproduct Formation : Trace sulfonic acid impurities require rigorous washing with NaHCO₃.

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) may enhance coupling efficiency but risk metal contamination.

Scalability and Industrial Feasibility

Adapting the synthesis for commercial production involves:

  • Continuous Flow Nitration : To safely manage exothermic reactions.

  • Solvent Recycling : Dichloromethane recovery via distillation.

  • Catalytic Hydrogenation : Replace stoichiometric reductants (e.g., SnCl₂) with H₂/Pd for greener processing.

Chemical Reactions Analysis

Scientific Research Applications

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has multiple research applications:

  • Chemistry: : It is studied for its unique reactivity and serves as a scaffold in the synthesis of more complex molecules.

  • Biology: : Potential bioactivity studies focus on interactions with cellular proteins, enzymes, or receptors, exploring it as a lead compound for drug development.

  • Medicine: : Research includes its potential as an anti-inflammatory, antiviral, or anticancer agent, given its structural features that can interact with biological targets.

  • Industry: : The compound is evaluated for material science applications, such as in the development of new polymers or as a component in electronic materials due to its stability and electronic properties.

Mechanism of Action

The compound's mechanism of action in biological systems typically involves interaction with molecular targets such as enzymes or receptors. The sulfonyl groups and the tetrahydroquinoline moiety can participate in hydrogen bonding and electrostatic interactions, facilitating binding to active sites or influencing protein conformation. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several sulfonamide- and tetrahydroquinoline-based derivatives. Below is a detailed comparison of key analogs, focusing on molecular features, synthetic pathways, and biological activities.

Structural Analogues and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications
Target Compound C25H25N3O4S2 519.7 g/mol Benzenesulfonyl (C6H5SO2), tetrahydronaphthalene sulfonamide
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C24H24N2O3S2 452.6 g/mol Thiophene-2-carbonyl (C4H3SCO), tetrahydronaphthalene sulfonamide
2-Fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide C19H22FN3O4S2 455.5 g/mol Propylsulfonyl (C3H7SO2), 2-fluoro-benzenesulfonamide
N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide C23H24N2O3S 408.5 g/mol Isobutyl (C4H9), naphthalene sulfonamide
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide C21H20N2O4S2 428.5 g/mol 4-Methoxybenzenesulfonyl (C7H7O3S), thiophene carboxamide

Key Observations :

  • The target compound distinguishes itself via the tetrahydronaphthalene sulfonamide group, which may enhance lipophilicity and membrane permeability compared to naphthalene-based analogs (e.g., ).
  • Substitution at the 1-position of tetrahydroquinoline (e.g., benzenesulfonyl vs. thiophene-carbonyl ) significantly impacts electronic properties and steric bulk, influencing receptor binding.
  • Fluorination (as in ) or methoxy groups (as in ) on the aromatic rings modulate solubility and metabolic stability.

Example Syntheses :

  • Compound 70 (from ): N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride was synthesized via tert-butyl carbamate deprotection, yielding 72.6% with >95% HPLC purity.
  • Compound 31 (from ): N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide achieved 69% yield using LiAlH4 reduction.

The tetrahydronaphthalene sulfonamide moiety may necessitate additional hydrogenation steps.

Solubility and Bioavailability :

  • Fluorinated derivatives (e.g., ) demonstrate higher metabolic stability but lower aqueous solubility compared to non-fluorinated analogs.
  • The target compound ’s benzenesulfonyl group may balance solubility and permeability, as seen in similar compounds with aryl sulfonamides .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a tetrahydronaphthalene moiety through a sulfonamide group. Its molecular formula is C21H24N2O4S2C_{21}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of approximately 428.52 g/mol.

PropertyValue
Molecular FormulaC21H24N2O4S2
Molecular Weight428.52 g/mol
CAS Number946282-88-8

The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for bacterial cell wall synthesis. Notably, it targets:

  • D-glutamic acid-adding enzyme (MurD)
  • N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU)

These enzymes are essential for the biosynthesis of peptidoglycan in bacterial cell walls. By inhibiting these enzymes, the compound disrupts cell wall integrity, leading to bactericidal effects against various bacterial strains.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Activity : The compound has shown efficacy against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxic Effects : Derivatives of this compound have demonstrated cytotoxicity against human tumor cell lines in vitro. This suggests potential applications in cancer therapeutics .
  • Enzyme Inhibition : Studies have reported that the compound acts as an enzyme inhibitor within metabolic pathways relevant to disease processes .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations .
  • Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The results showed that it could inhibit cell proliferation effectively .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and what purification methods ensure high yield and purity?

  • Answer : The synthesis involves multi-step reactions, starting with sulfonylation of the tetrahydroquinoline core followed by coupling with the tetrahydronaphthalene-sulfonamide moiety. Critical steps include:

  • Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-6-amine with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H NMR^1 \text{H NMR} (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .

Q. How can the structural features of this compound be characterized to confirm its pharmacophore?

  • Answer : Use a combination of:

  • Spectroscopy : 13C NMR^{13} \text{C NMR} to identify carbonyl (C=O, ~170 ppm) and sulfonamide (SO2_2, ~55 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 509.2) .
  • X-ray Crystallography : For solid-state conformation analysis, particularly to assess π-π stacking between aromatic rings .

Q. What standard assays are used to evaluate its biological activity?

  • Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} calculations .
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure .
  • Toxicity : MTT assays in HEK293 or HepG2 cells to determine CC50_{50} values .

Advanced Research Questions

Q. How can synthetic routes be optimized to address regioselectivity challenges during sulfonamide coupling?

  • Answer :

  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to direct sulfonylation to the desired position .
  • Catalytic Conditions : Use Pd-mediated cross-coupling for selective C–N bond formation .
  • Kinetic Monitoring : In situ FTIR to track reaction progress and minimize byproducts .

Q. How do substituents on the benzene ring (e.g., chloro, methyl) influence biological activity, and how can conflicting SAR data be resolved?

  • Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-chloro vs. 4-methyl derivatives) and test in parallel using standardized assays .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chloro groups enhance potency but reduce solubility) .

Q. What strategies mitigate poor aqueous solubility without compromising target binding?

  • Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen for pH-dependent release .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to enhance bioavailability .
  • Co-Crystallization : Use co-solvents like PEG-400 to stabilize amorphous forms .

Methodological Notes

  • Contradiction Resolution : When SAR data conflict (e.g., a substituent improves potency in one study but not another), validate assay conditions (pH, temperature) and confirm compound stability via LC-MS .
  • Advanced Purification : For diastereomeric mixtures, use chiral HPLC (Chiralpak AD-H column) with heptane/ethanol (80:20) .

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